1-(2,6-Difluorophenyl)pentan-1-amine
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Overview
Description
1-(2,6-Difluorophenyl)pentan-1-amine is an organic compound with the molecular formula C11H15F2N and a molecular weight of 199.24 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a pentan-1-amine chain. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)pentan-1-amine typically involves the reaction of 2,6-difluorobenzyl chloride with pentan-1-amine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity . The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields amine derivatives.
Substitution: Results in substituted difluorophenyl compounds.
Scientific Research Applications
1-(2,6-Difluorophenyl)pentan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)pentan-1-amine can be compared with other similar compounds, such as:
1-(2,6-Dichlorophenyl)pentan-1-amine: Similar structure but with chlorine atoms instead of fluorine.
1-(2,6-Difluorophenyl)hexan-1-amine: Similar structure but with an extended carbon chain.
1-(2,6-Difluorophenyl)butan-1-amine: Similar structure but with a shorter carbon chain.
Properties
Molecular Formula |
C11H15F2N |
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Molecular Weight |
199.24 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-2-3-7-10(14)11-8(12)5-4-6-9(11)13/h4-6,10H,2-3,7,14H2,1H3 |
InChI Key |
CWPDCDVFDAENRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=C(C=CC=C1F)F)N |
Origin of Product |
United States |
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